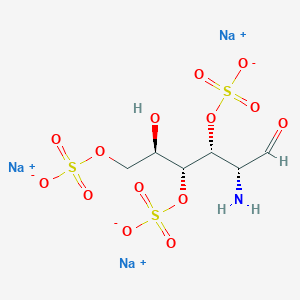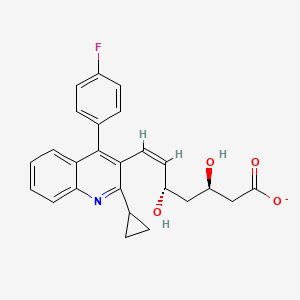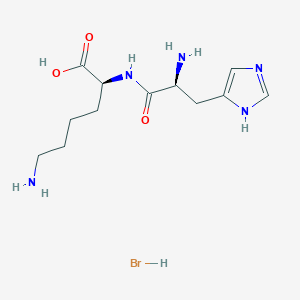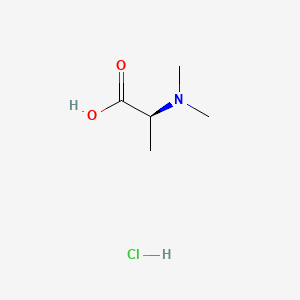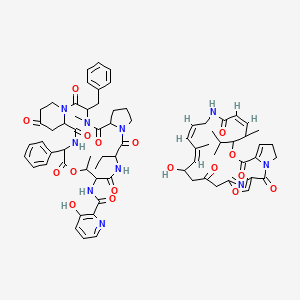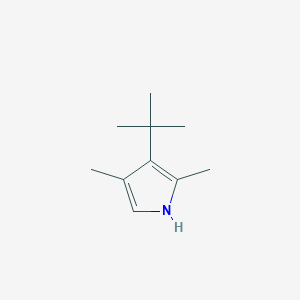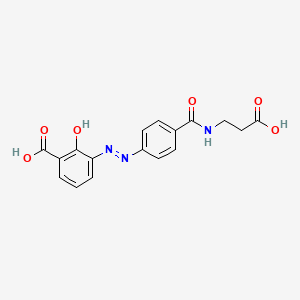
Balsalazide 3-Isomer
Descripción general
Descripción
Balsalazide 3-isomer is one of the impurities observed during the process development for balsalazide disodium, a medication primarily used for its anti-inflammatory properties in the treatment of inflammatory bowel diseases such as ulcerative colitis. Balsalazide disodium itself is an oral prodrug of mesalamine (5-aminosalicylic acid), designed to deliver the active drug specifically to the colon, thereby minimizing systemic absorption and potential side effects (Khan et al., 2010).
Synthesis Analysis
The synthesis of balsalazide disodium, which includes the formation of balsalazide 3-isomer as a potential impurity, involves a multi-step chemical process. Starting from 4-nitrobenzoyl chloride, the synthesis encompasses reactions such as condensation, reduction, diazotization, coupling, and salification, leading to the final product. The chemical structure of balsalazide disodium and its impurities, including the 3-isomer, are confirmed through various analytical techniques such as element analysis, UV, IR, 1HNMR, and ESI-MS (Zong-kang, 2004).
Molecular Structure Analysis
The molecular structure of balsalazide disodium and its impurities, including the 3-isomer, is characterized by the presence of a diazo bond linking 5-aminosalicylic acid to an inert carrier molecule. This structural design is crucial for the drug's mechanism of action, as the diazo bond is cleaved in the colon, releasing the active mesalamine moiety at the site of inflammation (Khan et al., 2010).
Chemical Reactions and Properties
The chemical reactions involved in the synthesis of balsalazide disodium, including the formation of the 3-isomer, are indicative of the compound's chemical properties. The diazotization and coupling reactions are particularly significant, as they are responsible for the formation of the diazo bond, a key feature of the drug's molecular structure. The stability of the diazo bond in the acidic environment of the stomach and its subsequent cleavage in the colon are essential for the drug's effectiveness and safety profile (Zong-kang, 2004).
Physical Properties Analysis
The physical properties of balsalazide disodium and its impurities, such as solubility and stability, are critical for its pharmacokinetic profile. Balsalazide disodium is designed to be stable in the acidic environment of the stomach but to release the active mesalamine in the relatively neutral pH of the colon. This targeted release mechanism minimizes systemic absorption and focuses the therapeutic effect on the site of inflammation (Khan et al., 2010).
Chemical Properties Analysis
The chemical properties of balsalazide disodium, including its impurities such as the 3-isomer, are characterized by the drug's mechanism of action. The prodrug is metabolized by bacterial azo reductases in the colon, releasing the therapeutically active mesalamine. The systemic absorption of balsalazide and its metabolites is limited, ensuring the drug's efficacy is localized to the colon, where it exerts its anti-inflammatory effects (Muijsers & Goa, 2012).
Aplicaciones Científicas De Investigación
Application 1: Treatment of Ulcerative Colitis
- Summary of the Application : Balsalazide is a prodrug that is activated by colonic bacteria . It has been used in the treatment of Ulcerative Colitis, a chronic inflammatory process that diffusely affects the superficial mucosa of the colon .
- Methods of Application or Experimental Procedures : In a meta-analysis study, PubMed, Embase, Scopus, Web of Science, and the Cochrane Central Register of Controlled Trials were searched for studies comparing the efficacy and/or tolerance of balsalazide with mesalazine in the management of Ulcerative Colitis . The search terms were: “mesalazine” or “5-aminosalicylic acid” and “balsalazide” and “ulcerative colitis.” Data were collected from 1966 to 2007 (up to February) .
- Results or Outcomes : The meta-analysis included six randomized placebo-controlled clinical trials. They included 653 patients consisting of 55.4% men and 44.6% women randomized to receive either balsalazide or mesalazine . The results showed that balsalazide is more effective than mesalazine in induction of remission, but balsalazide has no benefit compared with mesalazine in preventing relapse in the population selected . The number of patients with any adverse events and withdrawals because of severe adverse events is similar for mesalazine and balsalazide .
Application 2: Anti-Hypertensive Drug
- Summary of the Application : Balsalazide 3-Isomer (BZ3) is a diacid that is used as an anti-hypertensive drug . Hypertension, or high blood pressure, is a common condition where the long-term force of the blood against your artery walls is high enough that it may eventually cause health problems, such as heart disease.
- Methods of Application or Experimental Procedures : BZ3 has been shown to be a prodrug of balsalazide, which is converted in vivo to the active form by hydrolysis of the ester linkage . The prodrug approach was designed to provide an orally available agent for use in patients with hypertension .
Safety And Hazards
When handling Balsalazide 3-Isomer, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas are recommended .
Direcciones Futuras
Propiedades
IUPAC Name |
3-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6/c21-14(22)8-9-18-16(24)10-4-6-11(7-5-10)19-20-13-3-1-2-12(15(13)23)17(25)26/h1-7,23H,8-9H2,(H,18,24)(H,21,22)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNQWLIZMZLIBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N=NC2=CC=C(C=C2)C(=O)NCCC(=O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Balsalazide 3-Isomer | |
CAS RN |
1242567-09-4 | |
| Record name | 3-(4-(2-Carboxyethylcarbamoyl) phenylazo)-salicylic acid, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1242567094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-(2-CARBOXYETHYLCARBAMOYL) PHENYLAZO)-SALICYLIC ACID, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYR2V072JS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![potassium;[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B1146401.png)
